molecular formula C13H11FN2OS B4736867 N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B4736867
M. Wt: 262.30 g/mol
InChI Key: VCWPYQBUIFTEFT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a fluorinated phenyl group and a pyridinylsulfanyl moiety connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)-2-chloroacetamide.

    Introduction of the Pyridinylsulfanyl Group: The next step involves the nucleophilic substitution of the chlorine atom with pyridine-2-thiol in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different chemical behaviors and applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2OS/c14-10-5-1-2-6-11(10)16-12(17)9-18-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWPYQBUIFTEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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